CPI-1205 is a potent, selective, and reversible small molecule inhibitor of enhancer of zeste homolog 2 (EZH2) []. EZH2 is a histone lysine methyltransferase that catalyzes methylation of lysine 27 on histone 3 (H3K27), a modification linked to transcriptional repression [, ]. CPI-1205 is classified as an epigenetic therapy and is being investigated for its potential in treating B-cell lymphoma and multiple myeloma [, ].
CPI-1205 acts by inhibiting EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) []. PRC2 is involved in epigenetic silencing of gene expression through trimethylation of lysine 27 on histone H3 (H3K27me3) []. By inhibiting EZH2, CPI-1205 may prevent the placement of repressive histone modifications and restore the expression of genes silenced in cancer cells.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9